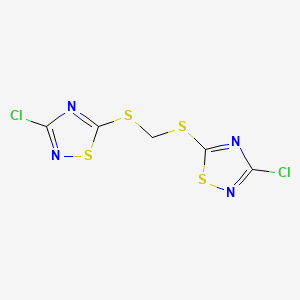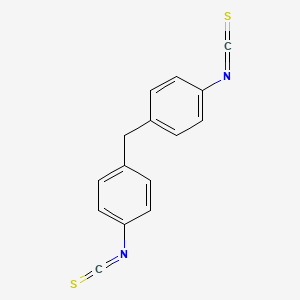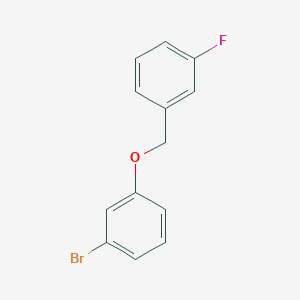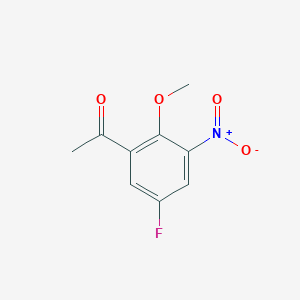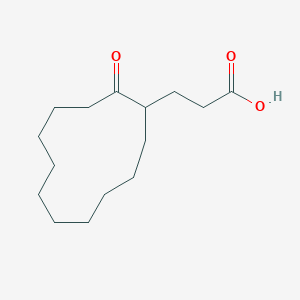
3-(2-Oxocyclododecyl)propanoic acid
概要
説明
3-(2-Oxocyclododecyl)propanoic acid is a chemical compound with the molecular formula C15H26O3 . It has an average mass of 254.365 Da and a monoisotopic mass of 254.188202 Da . It is a long-chain dicarboxylic acid that has drawn significant interest in recent years due to its numerous potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-(2-Oxocyclododecyl)propanoic acid consists of 15 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the available sources.科学的研究の応用
Pharmacological Applications
Cancer Therapy and Prevention
Oleanolic acid and its synthetic derivatives, including 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its variations, have demonstrated potential in cancer therapy and prevention. These compounds can modulate multiple signaling pathways in tumor cells, showing potent antiangiogenic and antitumor activities in rodent cancer models, with some currently being evaluated in phase I studies in cancer patients (Shanmugam et al., 2014).
Industrial and Synthetic Chemistry Applications
Photogeneration of Hydrogen from Water
A system based on [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer, [Co(dmgH)2pyCl]2+ as a molecular catalyst, and triethanolamine (TEOA) as a sacrificial reducing agent has been developed for visible light-driven hydrogen production from water. This innovative approach demonstrates a feasible method for renewable energy generation, showcasing the integration of nanostructures into multifunctional devices for light-induced controlled release, sensing, and information processing (Du et al., 2008).
Catalytic Oxidation Processes
Transition-metal complexes play a crucial role in liquid-phase catalytic oxidation, vital for several industrial processes. Developments in homolytic systems, like the transformation of cyclohexane into adipic acid and the oxidation of p-xylene to terephthalic acid, alongside heterolytic chemistry advancements such as propene epoxidation, signify the importance of these complexes in enhancing the efficiency and sustainability of chemical production (Brégeault, 2003).
Propionic Acid Production via Sugar Fermentation
Propionic acid, along with n-propanol and propylene, has been identified as a chemical with potential for fermentative production from carbohydrates. The evaluation of sugar fermentation processes for propionic acid production has reached yields and productivities at commercial levels, highlighting a viable bio-chemical route to these materials. This research provides a foundation for developing cost-competitive, biologically derived propionic acid and its derivatives, focusing on product yield from sugar as a critical success factor (Rodriguez et al., 2014).
特性
IUPAC Name |
3-(2-oxocyclododecyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c16-14-10-8-6-4-2-1-3-5-7-9-13(14)11-12-15(17)18/h13H,1-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHEHCSBAMCBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=O)C(CCCC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379368 | |
| Record name | 3-(2-oxocyclododecyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxocyclododecyl)propanoic acid | |
CAS RN |
22575-75-3 | |
| Record name | 3-(2-oxocyclododecyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

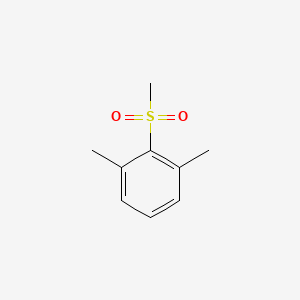
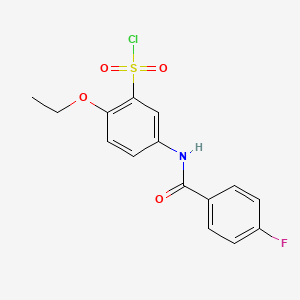
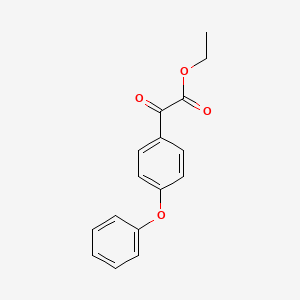
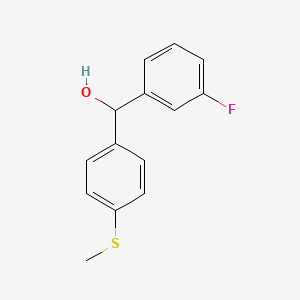
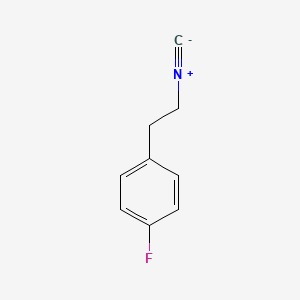
![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)
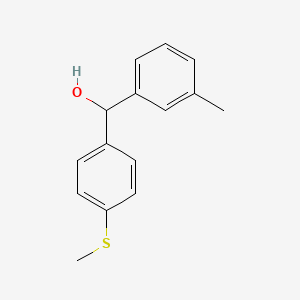
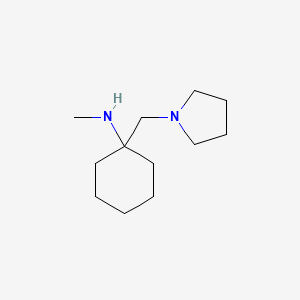
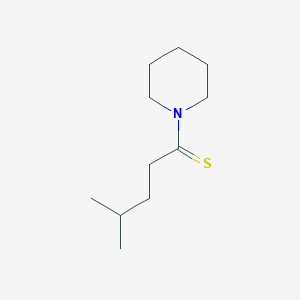
![[Methylsulfanyl-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B1597703.png)
